molecular formula C16H9BrF3N3OS B2917883 N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 330190-91-5

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide

Cat. No.: B2917883
CAS No.: 330190-91-5
M. Wt: 428.23
InChI Key: ITJHHKWHXPBTCK-UHFFFAOYSA-N
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Description

N-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 4-bromophenyl group and at position 2 with a 3-(trifluoromethyl)benzamide moiety. The 1,3,4-thiadiazole scaffold is notable for its electron-deficient aromatic system, which enhances metabolic stability and facilitates π-π stacking interactions in biological targets .

Synthesis of such compounds typically involves cyclization reactions of thiosemicarbazides or hydrazinecarbothioamides under basic conditions, as seen in analogous 1,3,4-thiadiazole derivatives . Spectral characterization (IR, NMR, MS) is critical for confirming tautomeric forms and regiochemistry, particularly distinguishing thione (C=S) and thiol (S–H) tautomers .

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrF3N3OS/c17-12-6-4-9(5-7-12)14-22-23-15(25-14)21-13(24)10-2-1-3-11(8-10)16(18,19)20/h1-8H,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJHHKWHXPBTCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the formation of the thiadiazole ring One common method includes the reaction of 4-bromobenzene-1,3-diamine with carbon disulfide and hydrazine hydrate to form the thiadiazole core

Industrial Production Methods: In an industrial setting, the synthesis process is optimized for large-scale production. This involves the use of high-throughput reactors and advanced purification techniques to ensure the purity and yield of the final product. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives with varying properties.

Biology: N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide has shown biological activity, including antimicrobial and anticancer properties. It is used in the study of biological pathways and the development of new therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs.

Industry: In the industrial sector, this compound is utilized in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism by which N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Variations on the Thiadiazole Ring

Compound A : N-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS: 19948-85-7)
  • Key Differences : Replaces the 4-bromophenyl group with a 4-methylphenyl substituent and lacks the trifluoromethyl group.
  • Implications : The methyl group increases hydrophobicity but reduces electronegativity compared to bromine. This compound may exhibit lower binding affinity to targets requiring halogen interactions .
Compound B : N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide (CAS: 331818-35-0)
  • Key Differences : Features a dichlorophenyl group and a 3-methylbenzamide moiety.
  • The methyl group on benzamide reduces polarity compared to trifluoromethyl .
Compound C : N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide
  • Key Differences : Substitutes the 4-bromophenyl group with a benzylthio (-S-benzyl) linker and uses an acetamide backbone instead of benzamide.
  • Implications : The benzylthio group introduces flexibility and sulfur-mediated interactions, which may enhance binding to cysteine-rich targets like tyrosine kinases .

Functional Group Modifications on the Benzamide Moiety

Compound D : N-{[6-(4-Chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-3-(trifluoromethyl)benzamide (CAS: 946302-00-7)
  • Key Differences : Replaces the thiadiazole ring with an imidazo[2,1-b]thiazole scaffold and adds a methylene linker.
  • Implications : The fused imidazole-thiazole system increases planarity and may improve DNA intercalation or topoisomerase inhibition. The trifluoromethyl group retains its electronic effects .
Compound E : N-(5-(2-Cyano-3-(4-nitrophenyl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide
  • Key Differences: Incorporates a cyanoacrylamido side chain with a nitro group.
  • This compound demonstrated pro-apoptotic activity in cancer cell lines .

SAR Insights :

  • Halogen Substitutents : Bromine and chlorine enhance target binding via halogen bonds, critical for kinase inhibition .
  • Trifluoromethyl Group : Increases metabolic stability and modulates electron density, improving pharmacokinetics .
  • Thiadiazole vs. Imidazothiazole : Thiadiazoles favor planar interactions (e.g., DNA), while fused systems like imidazothiazole may enhance enzyme inhibition .

Biological Activity

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide is a compound belonging to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article focuses on the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H11BrF3N3OS, with a molecular weight of 396.23 g/mol. The compound features a thiadiazole ring that is substituted with a bromophenyl group and a trifluoromethyl group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. Some proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system. This can affect neurotransmission and potentially enhance cognitive functions or exhibit neuroprotective effects.
  • Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) may also play a role in its biological effects. Such interactions can influence ion channel activities and cellular signaling pathways .

Biological Activities

Research has demonstrated a range of biological activities associated with thiadiazole derivatives, including:

  • Anticancer Activity : Several studies have reported that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the micromolar range against breast cancer (MCF-7) and leukemia cell lines .

Table 1: Summary of Biological Activities

Activity TypeTarget Cell LinesIC50 Values (µM)References
AnticancerMCF-70.65 - 2.41
NeuroprotectiveAcetylcholinesterasen/a
AntimicrobialVarious bacterial strainsn/a

Case Studies

  • Anticancer Efficacy : A study evaluated the anticancer properties of thiadiazole derivatives similar to this compound against human breast adenocarcinoma cells (MCF-7). The results indicated that these compounds induce apoptosis in a dose-dependent manner by activating p53 pathways and caspase-3 cleavage .
  • Neuroprotective Effects : Another study investigated the neuroprotective potential of thiadiazole derivatives through their inhibition of acetylcholinesterase activity. This inhibition was linked to enhanced cholinergic transmission, suggesting potential applications in treating neurodegenerative diseases.

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